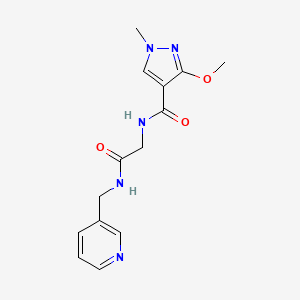
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as compound 1, is a novel small molecule drug candidate that has shown promise in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with a pyrimidine structure, like our compound of interest, have been shown to possess antimicrobial properties. They can be synthesized and evaluated for their potential against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The mechanism often involves the inhibition of bacterial DNA synthesis or the disruption of cell wall synthesis .
Anticancer Properties
Pyrimidine derivatives are also explored for their anticancer activities. They can act as inhibitors of certain enzymes that are overexpressed in cancer cells, such as tyrosine kinases. By inhibiting these enzymes, the compounds can prevent the proliferation of cancer cells and induce apoptosis .
Antiviral Agents
The structural motif of pyrimidine is common in antiviral agents. These compounds can be designed to interfere with viral replication processes. For example, they may inhibit the synthesis of viral RNA or DNA, or block the action of viral enzymes necessary for replication .
Anti-inflammatory Applications
Pyrimidine derivatives can serve as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory process, such as cyclooxygenase or lipoxygenase .
Antidiabetic Activity
Research has indicated that pyrimidine compounds can exhibit antidiabetic activity. They may act by stimulating the release of insulin from pancreatic cells or by increasing the sensitivity of body tissues to insulin, thus helping to regulate blood sugar levels .
Neuroprotective Effects
Some pyrimidine derivatives have shown neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. They may work by protecting neuronal cells from oxidative stress or by modulating neurotransmitter systems .
Cardiovascular Applications
In the cardiovascular system, pyrimidine derivatives can have applications such as the reduction of blood pressure or the prevention of clot formation. They might achieve this by affecting ion channels or enzymes in the cardiovascular system .
Agricultural Use
Lastly, pyrimidine derivatives can be used in agriculture as pesticides or herbicides. They can affect the growth of unwanted plants or pests by disrupting their biological processes, such as protein synthesis or energy production .
Propiedades
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-4-3-5-14(8-12)10-22(20,21)17-6-7-18-11-16-9-13(2)15(18)19/h3-5,8-9,11,17H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZFYGLOHDJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC=C(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

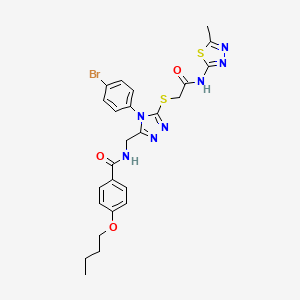

![2-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2938043.png)

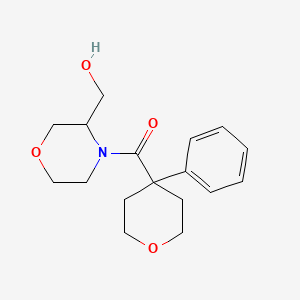
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)
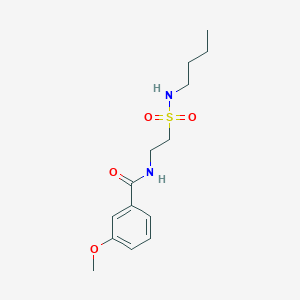


![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)
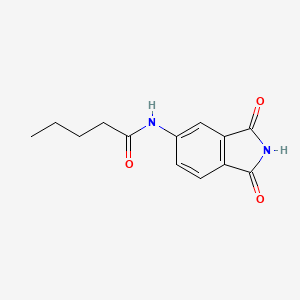
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)
